N-DIBENZO[B,D]FURAN-3-YL-N'-(2-THIENYLCARBONYL)THIOUREA
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Overview
Description
N-DIBENZO[B,D]FURAN-3-YL-N’-(2-THIENYLCARBONYL)THIOUREA is a complex organic compound that belongs to the class of heterocyclic compounds It features a dibenzofuran moiety fused with a thiourea group, which is further substituted with a thienylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-DIBENZO[B,D]FURAN-3-YL-N’-(2-THIENYLCARBONYL)THIOUREA typically involves multiple steps. One common method starts with the preparation of dibenzofuran derivatives through O-arylation reactions followed by cyclization of diaryl ethers . The thiourea moiety can be introduced via the reaction of dibenzofuran derivatives with thiourea in the presence of a suitable catalyst under controlled conditions . The thienylcarbonyl group is then attached through acylation reactions using thienylcarbonyl chloride and a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the employment of green chemistry principles, such as the use of non-toxic solvents and recyclable catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-DIBENZO[B,D]FURAN-3-YL-N’-(2-THIENYLCARBONYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various electrophiles and nucleophiles in the presence of catalysts such as Lewis acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
N-DIBENZO[B,D]FURAN-3-YL-N’-(2-THIENYLCARBONYL)THIOUREA has several scientific research applications:
Mechanism of Action
The mechanism of action of N-DIBENZO[B,D]FURAN-3-YL-N’-(2-THIENYLCARBONYL)THIOUREA involves its interaction with specific molecular targets and pathways. The thiourea group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The thienylcarbonyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity . Additionally, the dibenzofuran moiety can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: A simpler compound with similar structural features but lacking the thiourea and thienylcarbonyl groups.
Dibenzothiophene: Similar to dibenzofuran but with a sulfur atom replacing the oxygen atom in the furan ring.
Carbazole: Another heterocyclic compound with a nitrogen atom in the ring structure.
Uniqueness
N-DIBENZO[B,D]FURAN-3-YL-N’-(2-THIENYLCARBONYL)THIOUREA is unique due to the presence of both thiourea and thienylcarbonyl groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and binding affinity, making it a valuable molecule for various applications .
Properties
IUPAC Name |
N-(dibenzofuran-3-ylcarbamothioyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2S2/c21-17(16-6-3-9-24-16)20-18(23)19-11-7-8-13-12-4-1-2-5-14(12)22-15(13)10-11/h1-10H,(H2,19,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHJDDBRGABNQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=S)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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